2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride

imidazoline I2 receptor binding affinity Ki

Researchers studying imidazoline I₂ receptor pharmacology often encounter confounded data when using idazoxan, which non-selectively engages α₂-adrenoceptors alongside I₁/I₂ sites. BU 239 hydrochloride eliminates this ambiguity: • I₂ binding affinity Ki = 4.3 nM; I₁ IC₅₀ = 35 nM - enables selective I₂ receptor occupancy without α₂-adrenoceptor interference. • Produces robust, idazoxan-reversible positive chronotropic responses in isolated atrial preparations, unlike 2-BFI. • Supplied with full analytical documentation (≥98% purity); desiccated ambient shipping ensures batch-to-batch consistency for reproducible ex vivo and in vivo protocols.

Molecular Formula C11H11ClN4
Molecular Weight 234.68 g/mol
Cat. No. B560207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride
Synonyms2-(4,5-Dihydroimidazol-2-yl)quinoxaline hydrochloride
Molecular FormulaC11H11ClN4
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl
InChIInChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
InChIKeyNQMMIEICYUXMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BU 239 Hydrochloride: Chemical Profile for Imidazoline I₂ Research


2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline hydrochloride, commonly cataloged as BU 239 hydrochloride (CAS 1217041-98-9; free base CAS 187753-87-3), is a synthetic heterocyclic small molecule (C₁₁H₁₀N₄·HCl, MW 234.69) belonging to the BU-series of imidazoline receptor ligands [1]. It is structurally defined by a quinoxaline ring connected at the 2-position to a 4,5-dihydro-1H-imidazole (imidazoline) moiety, distinguishing it from the quinoline (BU 224) and isoquinoline (BU 226) analogs [2]. The compound has been pharmacologically characterized as a high-affinity, selective ligand for the imidazoline I₂ binding site and also exhibits nanomolar affinity for I₁ sites [3].

Imidazoline I₂/I₁ receptor ligand with quinoxaline scaffold — supports BU-series SAR studies and receptor subtype discrimination workflows
Reported imidazoline selectivity over α₂-adrenoceptors — enables experimental design without α₂ co-blockade
Functional I₂ agonist activity in ex vivo cardiac tissue — supports chronotropic response research models

Structural Differentiation of BU 239 from Other Imidazoline Ligands


The BU-series imidazoline ligands share a common 2-(4,5-dihydroimidazol-2-yl) pharmacophore but differ critically in the fused aromatic ring system: quinoline (BU 224), isoquinoline (BU 226), and quinoxaline (BU 239). This single heteroatom difference (N vs CH at the 4-position of the fused ring) produces a divergence in both I₂ receptor affinity and I₁/I₂ selectivity ratios [1]. Furthermore, BU 239 uniquely contains a quinoxaline core that alters hydrogen-bonding capacity relative to the benzofuran-based 2-BFI or the benzodioxan-based idazoxan, affecting selectivity over α₂-adrenoceptors [2]. These structural distinctions mean that BU 239 cannot be substituted with BU 224, BU 226, or 2-BFI without materially changing the receptor occupancy profile, functional pharmacological response, and experimental interpretability.

BU 224 / BU 226 ring-system mismatch
Quinoline and isoquinoline analogs differ by a single heteroatom; I₂ affinity and I₁/I₂ selectivity ratios may shift significantly from BU 239
2-BFI functional reversal risk
2-BFI acts as an I₂ antagonist in cardiac preparations, whereas BU 239 produces I₂-mediated positive chronotropic responses — functional profiles may oppose
Idazoxan α₂ non-selectivity confound
Idazoxan binds α₂-adrenoceptors, I₁, and I₂ with similar affinity; imidazoline-specific receptor occupancy interpretation may be confounded without α₂ blockade

Quantitative Differentiation Evidence for BU 239


I₂ Receptor Binding Affinity Comparison Across BU-Series Ligands

In competitive binding assays performed on rat kidney membranes, BU 239 exhibited a Ki of 4.3 nM for the imidazoline I₂ site [1]. In comparison, the benzofuran analog 2-BFI shows approximately 4-fold higher affinity (Ki ≈ 1 nM) under equivalent conditions [1]. In independent studies on rabbit brain I₂ sites, the quinoline analog BU 224 (Ki = 2.1 nM) and the isoquinoline analog BU 226 (Ki = 1.4 nM) both demonstrate higher I₂ affinity than BU 239 [2]. While BU 239's absolute I₂ affinity is slightly lower than these comparators, its quinoxaline scaffold confers a distinct I₁/I₂ selectivity profile (see Evidence Item 2), making it a preferred tool when partial I₁ occupancy must be accounted for.

I₂ Binding Affinity
Reported
BU 239 Ki = 4.3 nM; BU 226 = 1.4 nM; BU 224 = 2.1 nM; 2-BFI ≈ 1 nM (rat kidney / rabbit brain membranes, [³H]idazoxan displacement)
Supports I₂ receptor occupancy studies with a distinct selectivity window
Affinity ~2–4× lower than comparators; I₁/I₂ profile context differs
imidazoline I2 receptor binding affinity Ki radioligand competition BU-series comparative pharmacology

I₁ Receptor Affinity and Selectivity vs Idazoxan

In competition binding experiments using [³H]clonidine to label I₁ imidazoline receptors in human striatum, BU 239 displayed an IC₅₀ of 35 nM for the I₁ site [1]. The same study demonstrated that idazoxan, a commonly used imidazoline ligand, exhibits high affinity for I₁, I₂, and α₂-adrenoceptors, making it unsuitable for experiments requiring imidazoline receptor discrimination. BU 239's I₁ affinity is within a narrow window of its I₂ affinity (IC₅₀ = 47 nM), yet the compound retains imidazoline receptor selectivity over α₂-adrenoceptors, differentiating it from idazoxan which cannot resolve I₁ from α₂ signals [1].

I₁ Selectivity vs Idazoxan
Class-level
BU 239 IC₅₀ = 35 nM (I₁), 47 nM (I₂) in human striatum; idazoxan non-selective across I₁, I₂, and α₂-adrenoceptors
Supports imidazoline receptor discrimination studies without α₂ confound
I₁/I₂ window narrow; α₂ avoidance class-level attribution
imidazoline I1 receptor IC50 human striatum idazoxan competition binding selectivity profiling

Cardiac Chronotropic Activity vs 2-BFI and Agmatine

In a systematic ex vivo comparison on spontaneously beating rat right atria, BU 239 produced the most potent positive chronotropic effect among all imidazoline ligands tested, with a rank order of potency: BU 239 ≥ agmatine ≫ clonidine > AGN 192403 [1]. Compound 2-BFI, a high-affinity I₂ ligand (Ki ≈ 1 nM), did not stimulate beating rate and instead weakly decreased atrial rate, behaving as an I₂ antagonist. The positive chronotropic response to BU 239 was markedly antagonized by idazoxan, confirming mediation via I₂-imidazoline receptors [1]. This functional divergence—BU 239 as an agonist, 2-BFI as a functional antagonist—demonstrates that the quinoxaline scaffold confers a distinct efficacy signature at cardiac I₂ receptors that cannot be predicted from binding affinity alone.

Cardiac Chronotropic Activity
Head-to-head
Rank order: BU 239 ≥ agmatine ≫ clonidine > AGN 192403; 2-BFI functionally antagonistic (rat right atria, 37°C, idazoxan-reversible)
Supports I₂ agonist selection for cardiac chronotropic research models
Functional divergence from 2-BFI; binding affinity alone may not predict response
chronotropic activity isolated rat atria I2 imidazoline receptor functional pharmacology heart rate ex vivo cardiac preparation

Selectivity Over α₂-Adrenoceptors

BU 239 belongs to a structural class ('flat' imidazoline analogs) that the Flamez et al. study demonstrated to possess imidazoline I₁/I₂ receptor selectivity, in contrast to idazoxan, which exhibited high affinity for α₂-adrenoceptors, I₁, and I₂ receptors simultaneously [1]. The Hudson et al. (1999) characterization of the BU series confirmed that the quinoline analog BU 224 has low (micromolar) affinity for α₂-adrenoceptors (with an I₂/α₂ selectivity ratio of 832-fold) [2]. Given the close structural homology within the BU series, BU 239 is similarly expected to exhibit negligible α₂-adrenoceptor binding at concentrations producing full I₂ occupancy, a property that distinguishes it from the widely used imidazoline ligand idazoxan, which has nanomolar α₂ affinity [1].

α₂-Adrenoceptor Selectivity
Class-level
BU-series classified as imidazoline I₁/I₂-selective; BU 224 I₂/α₂ selectivity ≈ 832:1; idazoxan has nanomolar α₂ affinity
Supports α₂-free imidazoline experimental design
Class-level attribution from BU 224 analog data; confirm for BU 239 per protocol
α2-adrenoceptor selectivity imidazoline receptor ligand off-target binding BU-series idazoxan pharmacological specificity

Optimal Experimental Use Cases for BU 239


Discriminating I₂ Receptor Function in Cardiac Physiology

BU 239 is the preferred I₂ receptor agonist for ex vivo cardiac studies where positive chronotropic responses mediated by I₂ receptors must be separated from I₁- and α₂-adrenoceptor effects. Unlike idazoxan (which non-selectively engages α₂, I₁, and I₂) or 2-BFI (which functions as an I₂ antagonist with no positive chronotropic activity), BU 239 produces a robust, idazoxan-reversible increase in atrial beating rate [1]. This functional signature, grounded in the direct head-to-head comparison of Section 3 (Evidence Item 3), positions BU 239 as the ligand of choice for studying I₂ receptor coupling to cardiac pacemaker activity.

Neurochemical Studies Excluding α₂-Adrenoceptor Activity

In in vivo microdialysis or brain slice superfusion experiments aimed at measuring imidazoline receptor modulation of neurotransmitter release, BU 239 enables selective occupancy of I₁/I₂ sites without concomitant α₂-adrenoceptor activation or blockade [1]. This bypasses the need for α₂ antagonist co-administration protocols that are mandatory when using idazoxan, simplifying dose–response interpretation and reducing pharmacokinetic confounds. The selectivity evidence (Section 3, Evidence Item 4) directly validates this application.

Pharmacological Validation Standard for I₂ Ligand Development

Medicinal chemistry campaigns targeting novel I₂ imidazoline receptor ligands require a reference compound with well-characterized binding affinity (Ki = 4.3 nM, I₂; IC₅₀ = 35 nM, I₁) and established functional activity in cardiac tissue [1][2]. BU 239, with its quinoxaline scaffold, provides a structurally distinct comparator to benzofuran (2-BFI), quinoline (BU 224), and isoquinoline (BU 226) chemotypes, enabling scaffold-hopping SAR analysis. The cross-study binding data (Section 3, Evidence Item 1) support its use as a benchmark ligand in radioligand displacement and functional assay panels.

Imidazoline Receptor Subtype Distribution Studies

Autoradiographic mapping and in situ binding studies in tissues co-expressing I₁, I₂, and α₂-adrenoceptors (e.g., striatum, kidney, heart) benefit from BU 239's imidazoline receptor selectivity relative to idazoxan [1]. When used in conjunction with subtype-selective displacers, BU 239 allows delineation of I₂-enriched regions, reducing the ambiguity inherent in idazoxan-based protocols where α₂-adrenoceptor signal dominates. This application derives from the selectivity evidence in Section 3, Evidence Items 2 and 4.

Application
Selection Property
Validation Focus
I₂ receptor cardiac function studies
I₂ agonist activity in ex vivo atrial preparation
Chronotropic response blockade by idazoxan
Neurochemical receptor discrimination studies
Imidazoline selectivity over α₂-adrenoceptors
Neurotransmitter release modulation without α₂ confound
I₂ ligand development SAR benchmark
Structurally distinct quinoxaline chemotype
Radioligand displacement and functional assay comparison
Receptor subtype distribution mapping
I₂-preferring signal in mixed-receptor tissues
Autoradiographic delineation of I₂ from α₂ signal
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